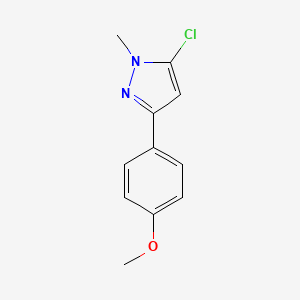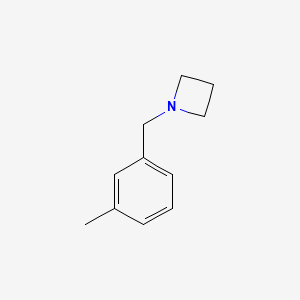![molecular formula C9H5BrClF3O2 B13686574 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone CAS No. 129604-29-1](/img/structure/B13686574.png)
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound with significant interest in various scientific fields. It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring, making it a versatile molecule for synthetic and research applications.
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone typically involves the selective bromination of 3-chloro-4-hydroxyacetophenone. This reaction is carried out using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with high efficiency . Industrial production methods may involve similar bromination techniques, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative groups like chlorine and trifluoromethoxy enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone include:
2-Bromo-1-[3-chloro-2-fluoro-4-(trifluoromethoxy)phenyl]ethanone: Differing by the position of the fluorine atom, this compound exhibits similar reactivity but may have different biological activities.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
129604-29-1 |
|---|---|
Molekularformel |
C9H5BrClF3O2 |
Molekulargewicht |
317.48 g/mol |
IUPAC-Name |
2-bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrClF3O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2 |
InChI-Schlüssel |
JHUKLBUFBVTSGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


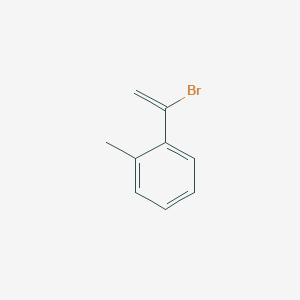
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)
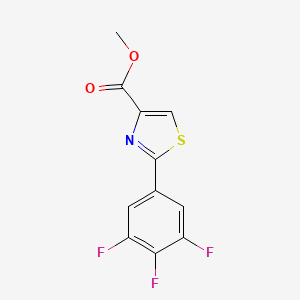


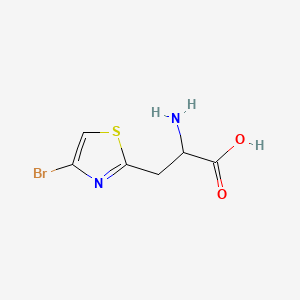
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)

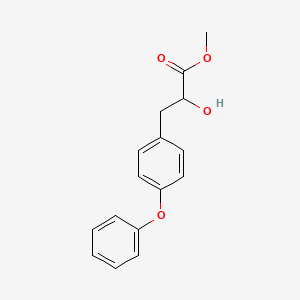
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
